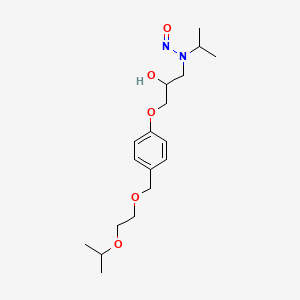

N-Nitroso-bisoprolol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

2820170-76-9 |

|---|---|

Molecular Formula |

C18H30N2O5 |

Molecular Weight |

354.4 g/mol |

IUPAC Name |

N-[2-hydroxy-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propyl]-N-propan-2-ylnitrous amide |

InChI |

InChI=1S/C18H30N2O5/c1-14(2)20(19-22)11-17(21)13-25-18-7-5-16(6-8-18)12-23-9-10-24-15(3)4/h5-8,14-15,17,21H,9-13H2,1-4H3 |

InChI Key |

MEDUICQOPWENFS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(CC(COC1=CC=C(C=C1)COCCOC(C)C)O)N=O |

Origin of Product |

United States |

Foundational & Exploratory

The Formation Mechanism of N-Nitroso-bisoprolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitroso-bisoprolol is a nitrosamine impurity of bisoprolol, a widely used beta-blocker. The formation of this impurity is a significant concern for the pharmaceutical industry due to the potential carcinogenic nature of N-nitrosamines. This technical guide provides an in-depth analysis of the formation mechanism of this compound, including the underlying chemistry, influencing factors, and relevant experimental protocols for its synthesis and detection. While specific quantitative kinetic data for this compound formation is not extensively available in public literature, this guide synthesizes established principles of N-nitrosamine chemistry to provide a comprehensive overview for research and drug development professionals.

Core Formation Mechanism

The fundamental mechanism for the formation of this compound is the nitrosation of the secondary amine moiety present in the bisoprolol molecule.[1][2] This reaction involves an electrophilic attack by a nitrosating agent on the lone pair of electrons of the nitrogen atom in the secondary amine of bisoprolol.

The overall reaction can be summarized as follows:

Bisoprolol (Secondary Amine) + Nitrosating Agent → this compound + Byproduct

The key reactants and the general pathway are illustrated below.

References

An In-depth Technical Guide to the Chemical Synthesis and Characterization of N-Nitroso-bisoprolol

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitroso-bisoprolol is a nitrosamine impurity that can form during the synthesis, formulation, or storage of bisoprolol, a widely used beta-blocker for cardiovascular conditions.[1][2] Due to the potential carcinogenic nature of N-nitrosamines, their presence in pharmaceutical products is strictly regulated.[1] This technical guide provides a comprehensive overview of the chemical synthesis and characterization of this compound, intended to serve as a valuable resource for researchers, scientists, and drug development professionals. This document outlines detailed experimental protocols for its synthesis and characterization, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and the metabolic activation pathway of N-nitrosamines.

Chemical Synthesis of this compound

The synthesis of this compound involves the nitrosation of the secondary amine moiety of bisoprolol.[2] This reaction is typically achieved by treating bisoprolol with a nitrosating agent, such as sodium nitrite, under acidic conditions.[3][4] The acidic environment generates nitrous acid in situ, which then forms the nitrosonium ion (NO+), the key electrophile in the reaction.[3]

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline for the synthesis of this compound and may require optimization.

Materials:

-

Bisoprolol

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl) or other suitable acid

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Deionized Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator)

Procedure:

-

Dissolution: Dissolve a known quantity of bisoprolol in a suitable organic solvent, such as dichloromethane, in a round-bottom flask equipped with a magnetic stirrer.

-

Acidification: Cool the solution in an ice bath and slowly add a dilute solution of hydrochloric acid with continuous stirring. The pH of the aqueous phase should be acidic.

-

Nitrosation: Prepare a solution of sodium nitrite in deionized water. Add this solution dropwise to the stirred, acidified bisoprolol solution while maintaining the low temperature.

-

Reaction: Allow the reaction mixture to stir at a low temperature for a specified period. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with a saturated solution of sodium bicarbonate and then with brine to remove any remaining acid and salts.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. The following analytical techniques are commonly employed.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | N-(2-hydroxy-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propyl)-N-isopropylnitrous amide | [2] |

| Molecular Formula | C₁₈H₃₀N₂O₅ | [5] |

| Molecular Weight | 354.44 g/mol | [5] |

| CAS Number | 2820170-76-9 | [5] |

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of this compound.

2.2.1. Experimental Protocol: HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase column, such as a C18 column (e.g., Acquity HSS T3, 3.0 x 100 mm, 1.8 µm), is suitable.[6]

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., methanol or acetonitrile).[6]

-

Flow Rate: A typical flow rate is around 0.5 mL/min.

-

Detection: UV detection at an appropriate wavelength.

-

Injection Volume: 1-10 µL.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

2.2.2. HPLC Data

| Parameter | Typical Value |

| Purity | >95% |

| Retention Time | Dependent on the specific HPLC method |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to study its fragmentation pattern.

2.3.1. Experimental Protocol: LC-MS/MS Analysis

-

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

-

Ionization Source: Electrospray Ionization (ESI) in positive mode is commonly used.

-

Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Orbitrap).

-

Scan Mode: Full scan to identify the parent ion and product ion scan (MS/MS) to determine the fragmentation pattern.

-

Collision Energy: Optimized to achieve characteristic fragmentation.

2.3.2. Mass Spectrometry Data

| Parameter | Value |

| [M+H]⁺ (Calculated) | 355.2228 |

| [M+H]⁺ (Observed) | To be determined experimentally |

| Major Fragment Ions | To be determined experimentally |

Common fragmentation pathways for nitrosamines include the loss of the NO radical (30 Da) and the loss of H₂O.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound. Both ¹H NMR and ¹³C NMR spectra should be acquired.

2.4.1. Experimental Protocol: NMR Analysis

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the compound is soluble, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

-

Experiments: Standard ¹H NMR, ¹³C NMR, and potentially 2D NMR experiments (e.g., COSY, HSQC) for unambiguous signal assignment.

2.4.2. NMR Data

The chemical shifts (δ) are dependent on the solvent used. The following is a generalized representation of expected signals.

| ¹H NMR | ¹³C NMR |

| Aromatic protons | Aromatic carbons |

| Aliphatic protons of the bisoprolol backbone | Aliphatic carbons of the bisoprolol backbone |

| Protons of the isopropoxyethoxy group | Carbons of the isopropoxyethoxy group |

| Protons of the N-isopropyl group | Carbons of the N-isopropyl group |

Metabolic Activation and Genotoxicity

N-nitrosamines are generally not directly carcinogenic but require metabolic activation to exert their genotoxic effects.[1][8] This activation is primarily carried out by cytochrome P450 (CYP) enzymes in the liver.[9] The metabolic activation of this compound is expected to follow a similar pathway.

The key step is the α-hydroxylation of one of the alkyl groups attached to the nitrosamine nitrogen.[9] This is followed by spontaneous decomposition to form a reactive diazonium ion, which is a potent alkylating agent that can react with DNA, leading to mutations and potentially initiating carcinogenesis.[1][10]

Metabolic Activation Pathway Diagram

Caption: Metabolic activation pathway of this compound leading to genotoxicity.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The detailed protocols and data presented herein are intended to aid researchers in the pharmaceutical industry in understanding, identifying, and controlling this critical impurity. A thorough understanding of the chemistry and analytical methodologies for N-nitrosamine impurities is paramount for ensuring the safety and quality of pharmaceutical products.

References

- 1. mdpi.com [mdpi.com]

- 2. N-Nitroso Bisoprolol | Manasa Life Sciences [manasalifesciences.com]

- 3. Video: 2° Amines to N-Nitrosamines: Reaction with NaNO2 [jove.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. This compound | C18H30N2O5 | CID 168480018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ultra-high-speed liquid chromatography combined with mass spectrometry detection analytical methods for the determination of nitrosamine drug substance-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hesiglobal.org [hesiglobal.org]

- 9. Developing Structure-Activity Relationships for N-Nitrosamine Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

N-Nitroso-bisoprolol: A Comprehensive Technical Guide on its Genotoxic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitroso-bisoprolol (NBP), a nitrosamine drug substance-related impurity (NDSRI) of the widely prescribed beta-blocker bisoprolol, has emerged as a subject of significant interest within the pharmaceutical industry due to its potential genotoxic and carcinogenic properties.[1][2][3][4][5] As regulatory scrutiny over nitrosamine impurities intensifies, a thorough understanding of the risk assessment, analytical detection, and toxicological evaluation of NBP is paramount for ensuring patient safety and regulatory compliance. This technical guide provides an in-depth analysis of this compound, consolidating current scientific data on its formation, acceptable intake limits, genotoxicity, and the experimental protocols used for its assessment.

Introduction: The Challenge of Nitrosamine Impurities

Nitrosamines are a class of organic compounds characterized by the N-N=O functional group. Many nitrosamines are classified as probable or possible human carcinogens, raising significant safety concerns when detected in pharmaceutical products.[6] The discovery of these impurities in various medications has prompted stringent regulatory actions from global health authorities, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6]

This compound is an NDSRI, meaning it is structurally related to the active pharmaceutical ingredient (API), bisoprolol.[1][2][3][5] Its formation can occur during the synthesis, formulation, or even storage of the drug product under specific conditions.[4][7] This guide will delve into the technical details surrounding NBP, offering a valuable resource for professionals involved in drug development, quality control, and regulatory affairs.

Chemical Profile and Formation Pathway

Chemical Identity:

| Property | Value |

| Chemical Name | N-(2-hydroxy-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propyl)-N-isopropylnitrous amide |

| CAS Number | 2820170-76-9[4][7] |

| Molecular Formula | C18H30N2O5[4][7][8][9][10] |

| Molecular Weight | 354.44 g/mol [4][9][10] |

This compound forms from the reaction of the secondary amine moiety in the bisoprolol molecule with nitrosating agents, such as nitrite ions, under acidic conditions.[4][7]

Regulatory Landscape and Acceptable Intake Limits

Regulatory agencies have established acceptable intake (AI) limits for various nitrosamine impurities to ensure patient safety. For this compound, the AI has been a subject of discussion and is informed by the Carcinogenic Potency Categorization Approach (CPCA).[4][11]

| Regulatory Body / Approach | Acceptable Intake (AI) Limit | Potency Category |

| EMA | 1500 ng/day[1][12] | 4[12] |

| Health Canada | 1500 ng/day[13] | 4[13] |

| US FDA (under CPCA) | 1500 ng/day[4] | 4[4] |

Recent in-depth studies suggest that the default AI limit for NBP might be overly conservative.[1][3][5][14] A study by Simon et al. (2025) proposed significantly higher safe limits based on extensive toxicological data.[1][2][3][14]

| Derived Safe Limit (Simon et al., 2025) | Value |

| Permissible Daily Exposure (PDE) | 400 µ g/day [1][2] |

| Acceptable Intake (AI) based on ICH M7 | 64 µ g/day [1][2][3] |

Genotoxicity Assessment: In Vitro and In Vivo Studies

A comprehensive evaluation of the genotoxic potential of this compound has been conducted using a battery of tests. The results indicate a weak mutagenic potential, particularly under specific metabolic activation conditions.[1][2][3][14]

Summary of Genotoxicity Data:

| Assay | Metabolic Activation | Result |

| Standard Ames Test | 10% & 30% induced rat S9, 30% uninduced hamster S9 | Negative[1][2][3][14] |

| Enhanced Ames Test (EAT) | 30% induced hamster S9 | Positive in TA100 and TA1535 strains[1][2][3][14] |

| HPRT Assay (V79 cells) | Not specified | Negative[1][2][3][14] |

| In Vivo ecNGS (mice) | N/A | Weakly positive in liver and bone marrow[1][2][3][14] |

These findings suggest that while NBP is not a potent mutagen, it does exhibit some genotoxic activity, warranting careful control and risk management.[1][3][14]

Experimental Protocols

Enhanced Ames Test (EAT) Protocol

The Enhanced Ames Test is a modification of the standard bacterial reverse mutation assay designed to improve the detection of certain mutagens, including nitrosamines.[1][14]

References

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. Deriving safe limits for this compound by error-corrected next-generation sequencing (ecNGS) and benchmark dose (BMD) analysis, integrated with QM modeling and CYP-docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-Nitroso Bisoprolol | Manasa Life Sciences [manasalifesciences.com]

- 5. Deriving safe limits for this compound by error-corrected next-generation sequencing (ecNGS) and benchmark dose (BMD) analysis, integrated with QM modeling and CYP-docking analysis - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]

- 6. fda.gov [fda.gov]

- 7. N-Nitroso Bisoprolol, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]

- 8. This compound | C18H30N2O5 | CID 168480018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. GSRS [precision.fda.gov]

- 10. Blackboard [gsrs.ncats.nih.gov]

- 11. Nitrosamine impurities in medications: Overview - Canada.ca [canada.ca]

- 12. tga.gov.au [tga.gov.au]

- 13. canada.ca [canada.ca]

- 14. Deriving safe limits for this compound by error-corrected next-generation sequencing (ecNGS) and benchmark dose (BMD) analysis, integrated with QM modeling and CYP-docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Genotoxic Impurity: Investigating the Origins of N-Nitroso-bisoprolol in Bisoprolol Drug Products

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 17, 2025

Abstract

This technical guide provides a comprehensive examination of the origins of N-Nitroso-bisoprolol, a nitrosamine impurity of concern, in bisoprolol drug products. This compound, a potential genotoxic agent, can form when the secondary amine moiety of the bisoprolol molecule reacts with nitrosating agents. This document details the chemical pathways of its formation, identifies potential sources of precursors within the manufacturing process and excipients, and outlines robust analytical methodologies for its detection and quantification. Detailed experimental protocols and representative data are presented to equip researchers and drug development professionals with the necessary knowledge to mitigate the risk of this impurity in pharmaceutical formulations.

Introduction

Bisoprolol is a widely prescribed beta-blocker used in the management of cardiovascular diseases.[1] The presence of nitrosamine impurities in pharmaceutical products has come under intense scrutiny from global regulatory bodies due to their classification as probable human carcinogens. This compound is a nitrosamine drug substance-related impurity (NDSRI) that can form during the synthesis, formulation, or storage of bisoprolol-containing medicines.[1][2] Its formation is a result of the reaction between the secondary amine functional group in the bisoprolol structure and a nitrosating agent, most commonly derived from nitrite salts.[2][3] This guide delves into the fundamental chemistry of this compound formation, explores its potential origins in the drug manufacturing lifecycle, and provides detailed analytical procedures for its control.

The Chemistry of this compound Formation

The formation of this compound is a classic nitrosation reaction. The core requirements for this reaction are the presence of a nitrosatable amine (in this case, the secondary amine of bisoprolol) and a nitrosating agent under favorable conditions.[3]

Key Precursors and Conditions:

-

Bisoprolol: The active pharmaceutical ingredient (API) itself provides the secondary amine necessary for nitrosation.[2]

-

Nitrosating Agents: Nitrous acid (HNO₂) is the primary nitrosating agent, which is typically formed in situ from nitrite salts (e.g., sodium nitrite, NO₂⁻) under acidic conditions.[4] Other nitrogen oxides (NOx) can also act as nitrosating agents.

-

Favorable Conditions: The reaction is often accelerated by:

-

Acidic pH: A low pH environment promotes the formation of nitrous acid from nitrites.[4]

-

Elevated Temperatures: Higher temperatures can increase the rate of the nitrosation reaction.[2]

-

Presence of Moisture: Water can facilitate the ionization of nitrites and the subsequent formation of nitrous acid.[2]

-

The general chemical transformation is depicted below:

References

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. N-Nitroso Bisoprolol, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]

- 3. eu-assets.contentstack.com [eu-assets.contentstack.com]

- 4. Nitrite analysis in pharmaceuticals: monitoring a precursor to nitrosamine | Metrohm [metrohm.com]

CAS number and molecular structure of N-Nitroso-bisoprolol

An In-depth Technical Guide to N-Nitroso-bisoprolol

This technical guide provides a comprehensive overview of this compound, a nitrosamine impurity of the beta-blocker bisoprolol. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, formation, analytical detection, and toxicological assessment.

Chemical Identity and Molecular Structure

This compound (NBP) is a nitrosamine drug substance-related impurity (NDSRI) of bisoprolol.[1][2][3][4] It is classified as a potential genotoxic and carcinogenic compound.[5]

CAS Number: 2820170-76-9[1][2][5][6][7][8]

Molecular Formula: C₁₈H₃₀N₂O₅[5]

IUPAC Name: N-(2-hydroxy-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propyl)-N-isopropylnitrous amide[5]

Molecular Structure:

Image Source: PubChem CID 168480018

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 354.44 g/mol | [5] |

| Purity | >95% (as a reference standard) | [5][9] |

| Acceptable Intake (AI) Limit (Default) | 1500 ng/day (1.5 µ g/day ) | [5][8] |

| Carcinogenic Potency Category | Category 4 (USFDA) | [5] |

Formation of this compound

This compound is not an intended product but rather an impurity that can form during the synthesis, formulation, or storage of bisoprolol.[5][10] The formation occurs through the nitrosation of the secondary amine moiety in the bisoprolol molecule. This reaction is typically facilitated by the presence of nitrosating agents, such as nitrite impurities, under specific conditions like heat, moisture, or an acidic environment.[5][10]

References

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. researchgate.net [researchgate.net]

- 3. Deriving safe limits for this compound by error-corrected next-generation sequencing (ecNGS) and benchmark dose (BMD) analysis, integrated with QM modeling and CYP-docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deriving safe limits for this compound by error-corrected next-generation sequencing (ecNGS) and benchmark dose (BMD) analysis, integrated with QM modeling and CYP-docking analysis - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]

- 5. N-Nitroso Bisoprolol | Manasa Life Sciences [manasalifesciences.com]

- 6. Ultra-high-speed liquid chromatography combined with mass spectrometry detection analytical methods for the determination of nitrosamine drug substance-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. veeprho.com [veeprho.com]

- 9. Buy High-Purity N-Nitroso Bisoprolol for Pharma Safety | Advent [adventchembio.com]

- 10. N-Nitroso Bisoprolol, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]

An In-depth Technical Guide to the Physical and Chemical Properties of N-Nitroso-bisoprolol

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso-bisoprolol is a nitrosamine drug substance-related impurity (NDSRI) of bisoprolol, a widely prescribed beta-blocker for treating cardiovascular conditions such as hypertension and heart failure.[1][2][3] The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) due to the classification of many compounds in this class as potential human carcinogens.[4][5][6] this compound forms from the reaction of the secondary amine moiety in the bisoprolol structure with nitrosating agents.[4][7]

This guide provides a comprehensive overview of the known physical and chemical properties of this compound, details on its formation, and outlines the experimental protocols used for its analysis and characterization. This information is critical for quality control, risk assessment, and the development of mitigation strategies in the manufacturing of bisoprolol-containing drug products.

Chemical and Physical Properties

This compound is typically described as a yellow, sticky oil or liquid.[8][9] It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Methanol.[8] While stable for shipping at ambient temperatures, long-term storage at -20°C is recommended for reference standards.[4]

Chemical Identifiers

The following table summarizes the key chemical identifiers for this compound.

| Identifier | Value | Citations |

| Chemical Name | N-(2-Hydroxy-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propyl)-N-isopropylnitrous amide | [4][5][10][11] |

| CAS Number | 2820170-76-9 | [4][10][11][12] |

| Molecular Formula | C₁₈H₃₀N₂O₅ | [4][5][10][12] |

| Molecular Weight | 354.45 g/mol | [4] |

| Synonyms | N-Nitrosobisoprolol, 1-[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)nitrosoamino]-2-propanol | [7][11][12][13] |

Computed Physicochemical Properties

The data in the following table are computed properties that help predict the behavior of the molecule in various chemical and biological systems.

| Property | Value | Citations |

| XLogP3 | 2.3 | [12] |

| Hydrogen Bond Donor Count | 1 | [12] |

| Hydrogen Bond Acceptor Count | 6 | [12] |

| Rotatable Bond Count | 12 | [12] |

| Exact Mass | 354.21547206 Da | [12] |

| Topological Polar Surface Area | 80.6 Ų | [12] |

| Heavy Atom Count | 25 | [12] |

Formation Pathway and Stability

This compound is not a synthetic precursor but an impurity formed when the secondary amine in the bisoprolol molecule reacts with a nitrosating agent (e.g., nitrous acid derived from nitrite salts).[4][7] This reaction is promoted by specific conditions such as heat, moisture, or an acidic environment.[4] The control of residual nitrites and the processing conditions during drug manufacturing are therefore critical to minimize the formation of this impurity.

References

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. Deriving safe limits for this compound by error-corrected next-generation sequencing (ecNGS) and benchmark dose (BMD) analysis, integrated with QM modeling and CYP-docking analysis - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]

- 3. researchgate.net [researchgate.net]

- 4. N-Nitroso Bisoprolol, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]

- 5. Buy High-Purity N-Nitroso Bisoprolol for Pharma Safety | Advent [adventchembio.com]

- 6. waters.com [waters.com]

- 7. N-Nitroso Bisoprolol | Manasa Life Sciences [manasalifesciences.com]

- 8. synchemia.com [synchemia.com]

- 9. N-Nitroso Bisoprolol | CymitQuimica [cymitquimica.com]

- 10. This compound | CAS 2820170-76-9 | LGC Standards [lgcstandards.com]

- 11. veeprho.com [veeprho.com]

- 12. This compound | C18H30N2O5 | CID 168480018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]

Preliminary Toxicological Assessment of N-Nitroso-bisoprolol: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitroso-bisoprolol (NBP), a nitrosamine drug substance-related impurity (NDSRI) of the widely prescribed beta-blocker bisoprolol, has come under scrutiny as part of the broader regulatory focus on nitrosamine impurities in pharmaceuticals.[1][2] Nitrosamines are classified as probable human carcinogens, necessitating a thorough toxicological evaluation to establish safe limits for human exposure.[2] This technical guide provides a comprehensive overview of the preliminary toxicological assessment of NBP, summarizing key in vitro and in vivo mutagenicity studies, detailing experimental protocols, and presenting derived safe intake limits. The findings suggest that while NBP exhibits weak mutagenic potential under specific laboratory conditions, its potency is significantly lower than that of small-molecule nitrosamines, supporting higher acceptable intake levels than the conservative default values.[1][2]

Introduction

The discovery of N-nitrosamine impurities in various medications has prompted stringent regulatory actions worldwide to mitigate patient risk.[2] N-nitrosamines are a class of compounds of concern due to their potential carcinogenicity, a property linked to their metabolic activation into reactive electrophiles that can alkylate DNA.[3] this compound (NBP) is an NDSRI formed from the nitrosation of the secondary amine moiety of bisoprolol.[4] Its structural complexity compared to simple nitrosamines like N-nitrosodimethylamine (NDMA) suggests a different toxicological profile.[5] This whitepaper consolidates the current toxicological data on NBP to inform risk assessment and control strategies.

In Vitro Mutagenicity Assessment

The initial toxicological evaluation of this compound involved assessing its mutagenic potential in bacterial and mammalian cell systems. These assays are crucial for identifying genotoxic hazards.

Bacterial Reverse Mutation Assay (Ames Test)

The mutagenicity of NBP was evaluated using the Ames test, which detects chemically induced reverse mutations in histidine-dependent strains of Salmonella typhimurium and a tryptophan-dependent strain of Escherichia coli.[6] Initial tests under standard OECD 471 conditions with 10% and 30% induced rat liver S9 and 30% uninduced hamster liver S9 metabolic activation systems were negative.[2][6][7]

However, when tested using an Enhanced Ames Test (EAT) protocol, specifically with a 30% induced hamster liver S9 fraction, NBP showed a positive mutagenic response in S. typhimurium strains TA100 and TA1535.[2][6][7] This indicates that under specific and stringent metabolic activation conditions, NBP can induce base-pair substitution mutations.[2][6][7] The EAT is considered more sensitive for detecting the mutagenicity of certain nitrosamines.[6][8]

Table 1: Summary of Enhanced Ames Test (EAT) Results for this compound [6]

| Test Strain | Metabolic Activation | Result |

| S. typhimurium TA100 | 30% Induced Hamster S9 | Positive |

| S. typhimurium TA1535 | 30% Induced Hamster S9 | Positive |

| S. typhimurium TA98 | 30% Induced Hamster S9 | Negative |

| S. typhimurium TA1537 | 30% Induced Hamster S9 | Negative |

| E. coli WP2uvrA | 30% Induced Hamster S9 | Negative |

Mammalian Cell Gene Mutation Assay (HPRT Assay)

To assess mutagenicity in a mammalian system, a Hypoxanthine-Guanine Phosphoribosyl Transferase (HPRT) gene mutation assay was conducted using V79 Chinese hamster lung cells.[2][7] In this assay, NBP did not induce a relevant increase in mutation frequency, in contrast to the positive control, N-nitrosodiethylamine (NDEA).[2][6][7] This negative result in a mammalian cell line suggests a lower mutagenic potential in eukaryotic systems compared to the findings in the highly sensitive EAT.[2][7]

Table 2: HPRT Assay Results for this compound in V79 Cells [2][7]

| Compound | Concentration Range Tested | Result |

| This compound (NBP) | Not specified | Negative |

| N-Nitrosodiethylamine (NDEA) | Not specified | Positive |

In Vivo Genotoxicity Assessment

To evaluate the genotoxic potential of NBP in a whole-animal model, a 28-day repeat-dose study was conducted in wild-type NMRI mice.[2][7] This in vivo assessment is critical for understanding the toxicological relevance of the in vitro findings.

28-Day Repeat-Dose Study with ecNGS

The study utilized the highly sensitive error-corrected next-generation sequencing (ecNGS) method, specifically duplex sequencing, to detect mutations in the liver and bone marrow of mice treated with NBP.[2][6][7] This advanced technique allows for the detection of rare mutational events across the genome.[6] A weak induction of mutation frequencies was observed in both the liver and bone marrow.[2][6][7]

Table 3: Summary of 28-Day In Vivo Mutagenicity Study of this compound [2][7]

| Species | Strain | Duration | Tissues Examined | Analytical Method | Key Finding |

| Mouse | NMRI (wild-type) | 28 days | Liver, Bone Marrow | ecNGS (Duplex Sequencing) | Weak induction of mutation frequencies |

Derivation of Safe Intake Limits

Based on the quantitative data from the in vivo study, new safe intake limits for this compound were calculated using benchmark dose (BMD) analysis.[2][7] These derived limits are significantly higher than the default acceptable intake (AI) of 1.5 µ g/day often applied to nitrosamines with limited data.[2][7]

Table 4: Derived Safe Intake Limits for this compound [2][7]

| Parameter | Derived Limit (µ g/person/day ) | Basis of Calculation |

| Permissible Daily Exposure (PDE) | 400 | ICH Q3C framework, based on in vivo ecNGS data |

| Acceptable Intake (AI) | 64 | ICH M7 framework, based on in vivo ecNGS data |

These findings suggest that the Carcinogenic Potency Categorization Approach (CPCA), which relies on structural considerations alone, may be overly conservative for NBP.[1][2][9] The data-driven approach provides a more realistic and scientifically supported basis for setting safe exposure limits.[2][7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. The following sections outline the protocols for the key experiments conducted on this compound.

Enhanced Ames Test (EAT) Protocol

The EAT for N-nitrosamines follows the general principles of the OECD 471 guideline but with specific modifications to enhance sensitivity.[6][8]

-

Test Strains: S. typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli WP2uvrA (pKM101) were used.[6][8]

-

Assay Type: The pre-incubation method was employed.[8]

-

Pre-incubation Time: A 30-minute pre-incubation period was used.[8]

-

Metabolic Activation: The assay was conducted with and without a post-mitochondrial fraction (S9). For NBP, the key condition was the use of a 30% (v/v) hamster liver S9 fraction from rodents pre-treated with cytochrome P450 inducers (e.g., phenobarbital and β-naphthoflavone).[6][8]

-

Controls: Appropriate solvent controls and positive controls for each tester strain with and without S9 were included. For the EAT, additional nitrosamine-specific positive controls (e.g., NDMA, 1-Cyclopentyl-4-nitrosopiperazine) are recommended.[10]

-

Data Analysis: A positive response is defined by a concentration-related increase in revertant colonies and a reproducible increase over the solvent control.

HPRT Gene Mutation Assay Protocol

This assay is conducted according to OECD Guideline 476.

-

Cell Line: Chinese hamster V79 cells, which are deficient in certain metabolic enzymes, are commonly used.

-

Metabolic Activation: The assay is performed with and without an exogenous metabolic activation system (e.g., induced rat liver S9).

-

Treatment: Cells are exposed to NBP over a range of concentrations for a defined period (e.g., 4 hours).

-

Mutation Expression: Following treatment, cells are cultured for a period to allow for the expression of any induced mutations in the Hprt gene.

-

Selection: Cells are then cultured in a medium containing a selective agent (e.g., 6-thioguanine). Only mutant cells lacking functional HPRT can survive.

-

Data Analysis: The mutation frequency is calculated as the number of mutant colonies relative to the number of surviving cells.

28-Day In Vivo ecNGS Study Protocol

This study was designed to provide in vivo mutagenicity data for a robust risk assessment.

-

Animal Model: Wild-type NMRI female mice were used.[2]

-

Dosing: Animals were administered NBP daily for 28 consecutive days via an appropriate route (e.g., oral gavage). Multiple dose groups, a vehicle control group, and a positive control group were included.

-

Tissue Collection: At the end of the study, liver and bone marrow tissues were collected for DNA extraction.[2][7]

-

DNA Analysis: DNA was analyzed using duplex sequencing, an error-corrected next-generation sequencing method, to identify and quantify rare mutations across the genome.[6]

-

Data Analysis: Mutation frequencies and spectra were determined for each dose group and tissue type. Benchmark dose (BMD) modeling was applied to the dose-response data to determine a point of departure for calculating the PDE and AI.[2][6][7]

Visualizations: Workflows and Pathways

Experimental Workflow for this compound Toxicological Assessment

The logical flow of the toxicological evaluation, from in vitro screening to in vivo confirmation and safe limit derivation, is depicted below.

Caption: Workflow for the toxicological evaluation of this compound.

Proposed Metabolic Activation Pathway of this compound

All N-nitrosamines require metabolic activation to exert their genotoxic effects.[3] This process is typically initiated by cytochrome P450 (CYP) enzymes through α-hydroxylation. The structural complexity of NBP, particularly the bulky isopropyl group adjacent to the nitroso moiety, is thought to hinder this metabolic activation compared to smaller nitrosamines, leading to lower carcinogenic potency.[5][11]

Caption: Postulated metabolic activation pathway for this compound.

Conclusion

The preliminary toxicological assessment of this compound indicates that it is a weak mutagen, positive only under the stringent conditions of the Enhanced Ames Test and showing a weak response in a highly sensitive in vivo ecNGS study.[2][6][7] It was negative in the HPRT mammalian cell mutation assay.[2][7] The in vivo data has enabled the derivation of a Permissible Daily Exposure (PDE) of 400 µ g/day and an Acceptable Intake (AI) of 64 µ g/day , both substantially higher than the conservative default limits for uncharacterized nitrosamines.[2][7] This technical guide provides researchers, scientists, and drug development professionals with the core data and methodologies to support informed risk assessments and the establishment of appropriate control strategies for this compound in pharmaceutical products. The integrated in vivo and in silico approach serves as a potential blueprint for evaluating other NDSRIs.[9]

References

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. researchgate.net [researchgate.net]

- 3. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ultra-high-speed liquid chromatography combined with mass spectrometry detection analytical methods for the determination of nitrosamine drug substance-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Deriving safe limits for this compound by error-corrected next-generation sequencing (ecNGS) and benchmark dose (BMD) analysis, integrated with QM modeling and CYP-docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deriving safe limits for this compound by error-corrected next-generation sequencing (ecNGS) and benchmark dose (BMD) analysis, integrated with QM modeling and CYP-docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ema.europa.eu [ema.europa.eu]

- 9. Deriving safe limits for this compound by error-corrected next-generation sequencing (ecNGS) and benchmark dose (BMD) analysis, integrated with QM modeling and CYP-docking analysis - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]

- 10. aurigeneservices.com [aurigeneservices.com]

- 11. efpia.eu [efpia.eu]

Understanding the stability of N-Nitroso-bisoprolol under various conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso-bisoprolol is a nitrosamine impurity of bisoprolol, a widely used beta-blocker for treating cardiovascular conditions. The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory bodies and manufacturers due to their potential carcinogenic properties. Understanding the stability of this compound under various conditions is crucial for risk assessment, control strategy development, and ensuring patient safety.

This technical guide provides a comprehensive overview of the stability of this compound, drawing upon available data from forced degradation studies of the parent drug, bisoprolol. While direct stability studies on this compound are not extensively available in the public domain, the degradation pathways of bisoprolol offer critical insights into the conditions that may lead to the formation and potential degradation of its nitrosamine impurity.

Formation of this compound

This compound is formed from the reaction of the secondary amine moiety in the bisoprolol molecule with a nitrosating agent. This reaction is typically favored under acidic conditions and can be influenced by factors such as temperature and the presence of nitrite sources.[1]

Below is a diagram illustrating the general formation pathway of this compound.

Stability Profile of Bisoprolol: Insights into this compound Stability

Forced degradation studies on bisoprolol provide a surrogate model to understand the conditions under which this compound might be formed or degraded. These studies subject the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.

Summary of Forced Degradation Studies on Bisoprolol

The following table summarizes the conditions and outcomes of various forced degradation studies performed on bisoprolol. The degradation of bisoprolol under these conditions can lead to the formation of various impurities, including the precursor for this compound.

| Stress Condition | Experimental Protocol | Observed Degradation of Bisoprolol | Potential Implication for this compound | Reference |

| Acid Hydrolysis | 0.1N to 3N HCl, refluxed for 1 to 48 hours. | Significant degradation observed, with the formation of multiple degradation products. | Acidic conditions are known to promote the formation of nitrosamines. Degradation of bisoprolol could provide the secondary amine precursor. | [2][3] |

| Alkaline Hydrolysis | 0.1N NaOH, refluxed for 1 to 6 days. | Significant degradation observed, leading to the formation of several impurities. | While nitrosamine formation is generally favored in acidic pH, the stability of the N-nitroso bond itself can be pH-dependent. | [2][3] |

| Oxidative Degradation | 3% to 30% H₂O₂, at room temperature for up to 7 days. | Degradation observed, with the extent depending on the concentration of H₂O₂ and duration. | Oxidative conditions can potentially impact the stability of the nitrosamine functional group. | [2][3] |

| Thermal Degradation | 70°C to 105°C, for up to 7 days (dry heat) or in suspension (wet heat). | Degradation observed, particularly under wet heat conditions. | Elevated temperatures can accelerate both the formation and degradation of nitrosamines. | [2][4] |

| Photodegradation | Exposure to UV light (e.g., 1.2 million lux hours). | Bisoprolol is reported to be relatively stable to light in some studies, while others show some degradation. | The photostability of nitrosamines can vary, and light exposure could be a degradation pathway for this compound. | [4] |

Detailed Experimental Protocols for Forced Degradation of Bisoprolol

The following sections provide detailed methodologies for the key experiments cited in the summary table. These protocols can serve as a basis for designing stability studies for this compound.

Acid Hydrolysis Protocol

-

Preparation of Stock Solution: Accurately weigh and dissolve a known amount of bisoprolol fumarate in a suitable solvent (e.g., methanol or water) to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).

-

Stress Condition: Mix an aliquot of the stock solution with an equal volume of hydrochloric acid (e.g., 0.1N, 1N, or 3N HCl).

-

Incubation: Reflux the mixture for a specified period (e.g., 1 to 48 hours) at a controlled temperature (e.g., 60°C or boiling point).

-

Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with a suitable base (e.g., sodium hydroxide solution).

-

Sample Preparation: Dilute the neutralized solution with the mobile phase to a suitable concentration for analysis.

-

Analysis: Analyze the sample using a validated stability-indicating HPLC method.[2][3]

Alkaline Hydrolysis Protocol

-

Preparation of Stock Solution: Prepare a stock solution of bisoprolol fumarate as described in the acid hydrolysis protocol.

-

Stress Condition: Mix an aliquot of the stock solution with an equal volume of sodium hydroxide solution (e.g., 0.1N NaOH).

-

Incubation: Reflux the mixture for a specified duration (e.g., 1 hour to 6 days) at a controlled temperature.

-

Neutralization: After incubation, cool the solution and neutralize it with a suitable acid (e.g., hydrochloric acid).

-

Sample Preparation: Dilute the neutralized solution with the mobile phase for analysis.

-

Analysis: Analyze the sample using a validated stability-indicating HPLC method.[2][3]

Oxidative Degradation Protocol

-

Preparation of Stock Solution: Prepare a stock solution of bisoprolol fumarate.

-

Stress Condition: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3%, 15%, or 30% H₂O₂).

-

Incubation: Keep the solution at room temperature or a slightly elevated temperature for a specified period (e.g., 48 hours to 7 days).

-

Sample Preparation: Dilute the solution with the mobile phase for analysis.

-

Analysis: Analyze the sample using a validated stability-indicating HPLC method.[2][3]

Thermal Degradation Protocol

-

Solid State: Place a known amount of solid bisoprolol fumarate in a controlled temperature oven (e.g., 70°C to 105°C) for a specified duration (e.g., up to 7 days). After exposure, dissolve the sample in a suitable solvent and dilute for analysis.[4]

-

Solution State (Wet Heat): Prepare an aqueous suspension of bisoprolol and reflux it for a specified period (e.g., 48 hours) at a controlled temperature (e.g., 70°C). Cool the solution and prepare it for analysis.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Photodegradation Protocol

-

Sample Preparation: Expose a solution of bisoprolol fumarate or the solid drug substance in a transparent container to a calibrated light source.

-

Light Exposure: The light source should provide a combination of UV and visible light, with a total illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.

-

Control Sample: Protect a parallel sample from light to serve as a dark control.

-

Analysis: After the exposure period, analyze both the exposed and control samples using a validated stability-indicating HPLC method.[4]

Proposed Experimental Workflow for this compound Stability Study

The following diagram outlines a logical workflow for conducting a comprehensive stability study of this compound.

Signaling Pathways and Logical Relationships

Currently, there are no established signaling pathways directly related to the degradation of this compound in a biological context. The primary focus is on its formation and stability from a chemical and pharmaceutical perspective. The logical relationship for its formation is a chemical reaction requiring the parent amine, a nitrosating agent, and facilitating conditions, as depicted in Figure 1.

Conclusion

While direct, quantitative stability data for this compound is limited in publicly available literature, a comprehensive understanding of the degradation of its parent compound, bisoprolol, provides a strong foundation for assessing its potential stability. The forced degradation studies on bisoprolol highlight that acidic conditions, elevated temperatures, and oxidative environments are critical factors that can influence the formation and potentially the stability of this compound.

For a complete stability profile, dedicated forced degradation studies on isolated this compound are necessary. The experimental protocols and workflow outlined in this guide provide a robust framework for conducting such investigations. The development and validation of a specific stability-indicating analytical method for this compound and its potential degradants will be a critical step in accurately assessing its stability and ensuring the safety and quality of bisoprolol-containing drug products.

References

- 1. researchgate.net [researchgate.net]

- 2. Ultra-high-speed liquid chromatography combined with mass spectrometry detection analytical methods for the determination of nitrosamine drug substance-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocol for the Analytical Method Development of N-Nitroso-bisoprolol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The presence of N-nitrosamine impurities in pharmaceutical products is a significant concern for regulatory agencies and manufacturers due to their classification as probable human carcinogens.[1] N-Nitroso-bisoprolol, a nitrosamine impurity of the beta-blocker bisoprolol, requires sensitive and robust analytical methods for its detection and quantification to ensure patient safety.[2] This document provides a comprehensive guide for the development and validation of an analytical method for this compound, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely accepted and highly sensitive technique for trace-level analysis of nitrosamines.[3][4]

The U.S. Food and Drug Administration (FDA) has set an Acceptable Intake (AI) limit for this compound of 1500 ng/day.[5] It is critical that the developed analytical methods are validated according to regulatory guidelines, such as those from the International Council for Harmonisation (ICH), to ensure they are fit for purpose.[1]

Analytical Methodologies

Several analytical techniques can be employed for the detection of nitrosamine impurities, including High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS).[4][6] For this compound and other non-volatile nitrosamines, LC-MS/MS is the preferred method due to its high sensitivity and selectivity.[3][7]

A study describes a validated UHPLC-MS/MS method for the determination of four different nitrosamine drug substance-related impurities, including this compound, in five beta-blocker active pharmaceutical ingredients.[8] This method utilizes an Acquity HSS T3 column with a mobile phase of 0.1% formic acid in water and methanol or acetonitrile.[8]

Quantitative Data Summary

The following table summarizes the performance characteristics of a validated UHPLC-MS/MS method for the determination of this compound and other nitrosamine impurities in beta-blockers.

| Parameter | This compound | N-Nitroso-acebutolol | N-Nitroso-metoprolol | N-Nitroso-sotalol |

| Limit of Detection (LOD) | 0.02 - 1.2 ppb | 0.02 - 1.2 ppb | 0.02 - 1.2 ppb | 0.02 - 1.2 ppb |

| Limit of Quantitation (LOQ) | 2 - 20 ppb | 2 - 20 ppb | 2 - 20 ppb | 2 - 20 ppb |

| Linearity (R) | 0.9978 - 0.9999 | 0.9978 - 0.9999 | 0.9978 - 0.9999 | 0.9978 - 0.9999 |

| Accuracy (Recovery) | 64.1% - 113.3% | 64.1% - 113.3% | 64.1% - 113.3% | 64.1% - 113.3% |

| Data sourced from a study on the determination of nitrosamine drug substance-related impurities in five beta-blockers active pharmaceutical ingredients.[8] |

Experimental Protocols

This section provides a detailed protocol for the analysis of this compound in a drug substance using LC-MS/MS. This protocol is a synthesis of best practices described in the literature for nitrosamine analysis.[8][9]

Reagents and Materials

-

This compound reference standard

-

Bisoprolol Fumarate drug substance

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Syringe filters (e.g., 0.22 µm PVDF)

Instrumentation

-

UHPLC or HPLC system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column: Acquity HSS T3 (3.0 x 100 mm, 1.8 µm) or equivalent C18 column[8]

Preparation of Solutions

-

Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a suitable diluent (e.g., 50:50 methanol:water) to create calibration standards ranging from the LOQ to a concentration that brackets the expected impurity level.

-

Sample Solution: Accurately weigh a portion of the bisoprolol fumarate drug substance and dissolve it in the diluent to achieve a final concentration appropriate for the analysis (e.g., 1 mg/mL). The sample solution should be filtered through a 0.22 µm syringe filter before injection.

LC-MS/MS Method Parameters

-

Mobile Phase A: 0.1% Formic acid in water[8]

-

Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile[8]

-

Gradient Elution:

Time (min) %A %B 0.0 95 5 1.0 95 5 8.0 10 90 10.0 10 90 10.1 95 5 | 12.0 | 95 | 5 |

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions: The specific mass transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer. The protonated molecular ion [M+H]⁺ will be the precursor ion, and characteristic product ions will be monitored.

Data Analysis and Calculations

Quantification is typically performed using an external standard calibration curve. The concentration of this compound in the sample is calculated using the linear regression equation derived from the calibration curve.

Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Logical Relationship: Decision Tree for Analytical Method Selection

Caption: Decision tree for selecting an appropriate analytical method.

References

- 1. benchchem.com [benchchem.com]

- 2. Deriving safe limits for this compound by error-corrected next-generation sequencing (ecNGS) and benchmark dose (BMD) analysis, integrated with QM modeling and CYP-docking analysis - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]

- 3. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]

- 4. Buy High-Purity N-Nitroso Bisoprolol for Pharma Safety | Advent [adventchembio.com]

- 5. veeprho.com [veeprho.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ultra-high-speed liquid chromatography combined with mass spectrometry detection analytical methods for the determination of nitrosamine drug substance-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Application Note: Quantification of N-Nitroso-bisoprolol in Bisoprolol Active Pharmaceutical Ingredient (API) by LC-MS/MS

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the N-Nitroso-bisoprolol impurity in bisoprolol active pharmaceutical ingredient (API). N-nitrosamine impurities are classified as probable human carcinogens, and their presence in pharmaceutical products is a significant safety concern for regulatory agencies worldwide.[1][2] This method is designed for use by researchers, scientists, and drug development professionals in a quality control environment. The protocol provides detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection, and includes representative validation data consistent with ICH Q2(R1) guidelines.[3][4]

Introduction

Bisoprolol is a beta-blocker used for the treatment of cardiovascular diseases. This compound is a nitrosamine drug substance-related impurity (NDSRI) that can form during the manufacturing process or storage of bisoprolol.[5] Due to the potential carcinogenic risk of nitrosamines, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict limits on their presence in pharmaceutical products.[1][3] Consequently, highly sensitive and validated analytical methods are required for the routine monitoring of these impurities in APIs.[2][3]

This application note presents a robust LC-MS/MS method for the trace-level quantification of this compound in bisoprolol API. The method utilizes a reversed-phase C18 column for chromatographic separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for detection, ensuring high selectivity and sensitivity.[5]

Experimental Protocol

Materials and Reagents

-

Bisoprolol Fumarate API (for matrix-matched standards and recovery assessment)

-

This compound reference standard

-

LC-MS grade Methanol

-

LC-MS grade Acetonitrile

-

LC-MS grade Water

-

Formic acid (≥99% purity)

-

0.22 µm PVDF syringe filters

Standard and Sample Preparation

Stock Solution of this compound (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 0.5 ng/mL to 100 ng/mL.

Sample Preparation (Bisoprolol API):

-

Accurately weigh 100 mg of the bisoprolol fumarate API into a 15 mL centrifuge tube.[6]

-

Add 5.0 mL of methanol and vortex until the API is completely dissolved.[6]

-

Filter the solution through a 0.22 µm PVDF syringe filter into an LC-MS vial.[6][7]

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

| Parameter | Condition |

| LC System | UHPLC System |

| Column | Acquity HSS T3 (3.0 x 100 mm, 1.8 µm)[5] |

| Mobile Phase A | 0.1% Formic Acid in Water[5] |

| Mobile Phase B | 0.1% Formic Acid in Methanol[5] |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40 °C[6] |

| Injection Volume | 5 µL |

| Gradient Program | Time (min) |

| 0.0 | |

| 1.0 | |

| 8.0 | |

| 9.0 | |

| 9.1 | |

| 12.0 |

Mass Spectrometry:

| Parameter | Condition |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV[6] |

| Source Temp. | 150 °C |

| Desolvation Temp. | 400 °C |

| Gas Flow | As per instrument recommendation |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound (Quantifier) | 357.2 | 284.2 | 100 | 15 |

| This compound (Qualifier) | 357.2 | 116.1 | 100 | 25 |

(Note: The MRM transitions are proposed based on the structure of this compound and may require optimization on the specific instrument used.)

Method Validation Summary

The analytical method was validated according to the ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[3][4]

Specificity: The method demonstrated high specificity, with no significant interference observed at the retention time of this compound from the bisoprolol API matrix or common laboratory contaminants.

Linearity: The method showed excellent linearity over the concentration range of 0.5 ng/mL to 100 ng/mL.

| Parameter | Value |

| Linearity Range | 0.5 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.998[5] |

Accuracy (Recovery): Accuracy was determined by spiking the bisoprolol API sample with this compound at three different concentration levels.

| Spiking Level | Mean Recovery (%) |

| LOQ | 95.2 |

| 100% | 98.7 |

| 150% | 101.5 |

| (Acceptance Criteria: 80-120% recovery) |

Precision: Precision was evaluated at both repeatability (intra-day) and intermediate precision (inter-day) levels.

| Parameter | Repeatability (%RSD) | Intermediate Precision (%RSD) |

| Precision at LOQ | < 10% | < 15% |

| Precision at 100% | < 5% | < 10% |

| (Acceptance Criteria: %RSD ≤ 15% for LOQ, ≤ 10% for other levels) |

LOD and LOQ: The limits of detection and quantification were established based on the signal-to-noise ratio (S/N).

| Parameter | Value (ppb relative to API) |

| LOD (S/N ≥ 3) | ~1 ppb |

| LOQ (S/N ≥ 10) | ~3 ppb |

| (Note: A study reported an LOQ in the range of 2-20 ppb for this compound.)[5] |

Visualizations

Caption: Experimental workflow for LC-MS/MS quantification of this compound.

Caption: Key parameters for analytical method validation per ICH Q2(R1).

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and selective approach for the quantification of this compound in bisoprolol API. The sample preparation is straightforward, and the chromatographic and mass spectrometric conditions are optimized for robust performance. The method is suitable for routine quality control testing to ensure that bisoprolol API meets the stringent regulatory requirements for nitrosamine impurities, ultimately safeguarding patient health.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. fda.gov [fda.gov]

- 4. database.ich.org [database.ich.org]

- 5. Ultra-high-speed liquid chromatography combined with mass spectrometry detection analytical methods for the determination of nitrosamine drug substance-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fda.gov [fda.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for N-Nitroso-bisoprolol Certified Reference Material (CRM)

For: Researchers, Scientists, and Drug Development Professionals

Subject: Application of N-Nitroso-bisoprolol Certified Reference Material (CRM) in Pharmaceutical Quality Control and Research

Introduction

This compound is a nitrosamine drug substance-related impurity (NDSRI) of bisoprolol, a beta-blocker medication used to treat cardiovascular diseases.[1][2] The presence of nitrosamine impurities in pharmaceutical products is a significant concern due to their potential carcinogenic effects.[3][4][5] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict limits for these impurities in drug products.[3][6][7][8]

This document provides detailed application notes and protocols for the use of this compound Certified Reference Material (CRM). This CRM is a highly characterized and high-purity standard essential for accurate quantification and control of this impurity in bisoprolol active pharmaceutical ingredients (APIs) and finished drug products.[4][9][10][11]

Chemical Information:

-

IUPAC Name: N-(2-hydroxy-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propyl)-N-isopropylnitrous amide[9][12]

Regulatory Context and Acceptable Intake Limits

Regulatory agencies have set acceptable intake (AI) limits for various nitrosamine impurities to ensure patient safety. For this compound, which is classified as a Potency Category 4 NDSRI by the FDA, the current AI limit is 1500 ng/day.[9][12] It is crucial for pharmaceutical manufacturers to have robust analytical methods to ensure that the levels of this compound in their products are well below this limit.

| Regulatory Agency | Impurity Class | Acceptable Intake (AI) Limit |

| FDA | This compound (NDSRI) | 1500 ng/day[9][12] |

| EMA | Nitrosamines (as a class) | Substance-specific limits based on risk assessment[3] |

Applications of this compound CRM

The this compound CRM is intended for use in a variety of analytical applications, including:

-

Analytical Method Development and Validation: As a reference standard for developing and validating sensitive and specific analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS), for the detection and quantification of this compound.[4][9][16]

-

Quality Control (QC) Testing: For routine QC testing of bisoprolol API and drug product batches to ensure compliance with regulatory limits.[9][10]

-

Impurity Profiling: To identify and characterize the impurity profile of bisoprolol products.[4]

-

Forced Degradation Studies: To understand the formation of this compound under various stress conditions and to develop mitigation strategies.[4]

-

Research Applications: In toxicological and pharmacological studies to further investigate the biological effects of this specific nitrosamine.

Experimental Protocols

Protocol for Preparation of Standard Solutions

This protocol describes the preparation of stock and working standard solutions of this compound CRM for use in analytical testing.

Materials:

-

This compound CRM

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Volumetric flasks (Class A)

-

Calibrated pipettes

Procedure:

-

Stock Standard Preparation (e.g., 100 µg/mL):

-

Accurately weigh approximately 1 mg of this compound CRM into a 10 mL volumetric flask.

-

Dissolve the CRM in a small amount of methanol and sonicate for 5 minutes to ensure complete dissolution.

-

Bring the flask to volume with methanol and mix thoroughly.

-

This stock solution should be stored at -20°C and protected from light.[10]

-

-

Intermediate Standard Preparation (e.g., 1 µg/mL):

-

Pipette 100 µL of the 100 µg/mL stock standard solution into a 10 mL volumetric flask.

-

Dilute to volume with a suitable diluent (e.g., 50:50 methanol:water) and mix thoroughly.

-

-

Working Standard Preparation (for calibration curve):

-

Prepare a series of working standards by serial dilution of the intermediate standard solution to achieve the desired concentration range for the calibration curve (e.g., 0.05 ng/mL to 50 ng/mL). The diluent should be the same as the mobile phase or a compatible solvent.

-

Protocol for Quantification of this compound in Bisoprolol Fumarate Drug Substance by UHPLC-MS/MS

This protocol provides a general procedure for the quantification of this compound in bisoprolol fumarate drug substance using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[16]

Instrumentation:

-

UHPLC system coupled with a triple quadrupole mass spectrometer.

-

Chromatographic column: Acquity HSS T3 (3.0 x 100 mm, 1.8 µm) or equivalent.[16]

Chromatographic Conditions:

| Parameter | Condition |

| Column | Acquity HSS T3 (3.0 x 100 mm, 1.8 µm)[16] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Methanol or Acetonitrile |

| Gradient | Optimized for separation of this compound from the API and other impurities. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions (Positive ESI Mode):

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Multiple Reaction Monitoring (MRM) Transitions | Precursor Ion (m/z) -> Product Ion (m/z) (To be determined for this compound) |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 ms |

Sample Preparation:

-

Accurately weigh approximately 50 mg of the bisoprolol fumarate drug substance into a 50 mL volumetric flask.

-

Add approximately 40 mL of diluent (e.g., 50:50 methanol:water) and sonicate for 15 minutes to dissolve the sample.

-

Allow the solution to cool to room temperature and then dilute to volume with the diluent.

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

Analysis:

-

Inject the prepared sample and a series of calibration standards into the UHPLC-MS/MS system.

-

Quantify the amount of this compound in the sample by comparing the peak area of the analyte to the calibration curve generated from the CRM standards.

Method Validation Parameters:

A study validating a similar method for beta-blockers reported the following performance characteristics, which can be used as a benchmark:[16]

| Parameter | Typical Value |

| Limit of Detection (LOD) | 0.02 - 1.2 ppb[16] |

| Limit of Quantification (LOQ) | 2 - 20 ppb[16] |

| Recovery | 64.1% - 113.3%[16] |

| Correlation Coefficient (R) | 0.9978 - 0.9999[16] |

Visualizations

Workflow for Nitrosamine Impurity Risk Assessment

The following diagram illustrates the recommended three-step mitigation strategy for controlling nitrosamine impurities in pharmaceutical products, as advised by regulatory agencies.[8]

Caption: Workflow for Nitrosamine Impurity Risk Assessment and Mitigation.

Logical Relationship of this compound to Bisoprolol Synthesis

This diagram shows the logical relationship between the active pharmaceutical ingredient bisoprolol and the formation of the this compound impurity.

Caption: Formation of this compound from Bisoprolol.

Conclusion

The this compound CRM is an indispensable tool for the pharmaceutical industry to ensure the safety and quality of bisoprolol-containing medicines. Its proper application in the development of robust analytical methods and routine quality control is critical for complying with global regulatory expectations for the control of nitrosamine impurities. Researchers and scientists are encouraged to follow the outlined protocols and consider the provided information in their work to mitigate the risks associated with this compound.

References

- 1. Deriving safe limits for this compound by error-corrected next-generation sequencing (ecNGS) and benchmark dose (BMD) analysis, integrated with QM modeling and CYP-docking analysis - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]

- 2. pharmaexcipients.com [pharmaexcipients.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Buy High-Purity N-Nitroso Bisoprolol for Pharma Safety | Advent [adventchembio.com]

- 5. N-Nitroso Bisoprolol, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]

- 6. fda.gov [fda.gov]

- 7. npra.gov.my [npra.gov.my]

- 8. FDA: Updated Guidance for Nitrosamines - ECA Academy [gmp-compliance.org]

- 9. veeprho.com [veeprho.com]

- 10. This compound Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]

- 11. veeprho.com [veeprho.com]

- 12. N-Nitroso Bisoprolol | Manasa Life Sciences [manasalifesciences.com]

- 13. N-Nitroso Bisoprolol-d5 | LGC Standards [lgcstandards.com]

- 14. GSRS [precision.fda.gov]

- 15. alentris.org [alentris.org]

- 16. Ultra-high-speed liquid chromatography combined with mass spectrometry detection analytical methods for the determination of nitrosamine drug substance-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Resolution Mass Spectrometry for the Analysis of N-Nitroso-bisoprolol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recent scrutiny of nitrosamine impurities in pharmaceutical products by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) has necessitated the development of highly sensitive and specific analytical methods for their detection and quantification.[1][2] N-Nitroso-bisoprolol, a potential impurity in bisoprolol drug products, is a nitrosamine of concern due to the carcinogenic potential of this class of compounds. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has emerged as a powerful tool for the trace-level analysis of such impurities in complex matrices. This application note provides a detailed protocol and performance data for the analysis of this compound using LC-HRMS.

This compound has a molecular formula of C18H30N2O5 and an exact mass of 354.21547206 Da. Its structure is derived from the nitrosation of the secondary amine functional group in the bisoprolol molecule.

Analytical Methodology

The method outlined below is for the quantitative analysis of this compound in bisoprolol drug substance.

Experimental Workflow

Caption: Experimental workflow for this compound analysis.

Formation of this compound

The formation of this compound can occur when the secondary amine in the bisoprolol molecule reacts with a nitrosating agent, such as nitrous acid (formed from nitrites in an acidic environment).

Caption: Formation of this compound from bisoprolol.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Bisoprolol Fumarate Active Pharmaceutical Ingredient (API)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

Standard and Sample Preparation

-

This compound Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to cover the desired calibration range (e.g., 0.1 ng/mL to 100 ng/mL).

-

Sample Solution (10 mg/mL of Bisoprolol): Accurately weigh and dissolve 100 mg of bisoprolol fumarate API in 10 mL of methanol. Vortex to ensure complete dissolution.

LC-HRMS Method

| Parameter | Condition |

| LC System | UHPLC system |

| Column | Acquity HSS T3 (3.0 x 100 mm, 1.8 µm)[3] |

| Mobile Phase A | 0.1% Formic acid in Water[3] |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol[3] |

| Gradient | Optimized for separation of this compound from the bisoprolol peak |